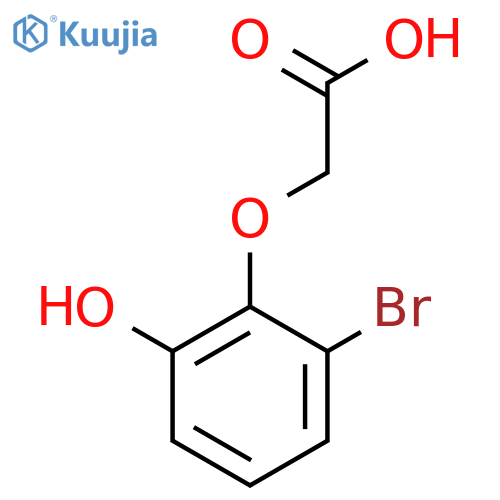

Cas no 2228552-00-7 (2-(2-bromo-6-hydroxyphenoxy)acetic acid)

2-(2-bromo-6-hydroxyphenoxy)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2-bromo-6-hydroxyphenoxy)acetic acid

- 2228552-00-7

- EN300-1927393

-

- インチ: 1S/C8H7BrO4/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3,10H,4H2,(H,11,12)

- InChIKey: HRHBMXUSBBTLGN-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(=C1OCC(=O)O)O

計算された属性

- せいみつぶんしりょう: 245.95277g/mol

- どういたいしつりょう: 245.95277g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 185

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 66.8Ų

2-(2-bromo-6-hydroxyphenoxy)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1927393-2.5g |

2-(2-bromo-6-hydroxyphenoxy)acetic acid |

2228552-00-7 | 2.5g |

$1707.0 | 2023-09-17 | ||

| Enamine | EN300-1927393-0.25g |

2-(2-bromo-6-hydroxyphenoxy)acetic acid |

2228552-00-7 | 0.25g |

$801.0 | 2023-09-17 | ||

| Enamine | EN300-1927393-10g |

2-(2-bromo-6-hydroxyphenoxy)acetic acid |

2228552-00-7 | 10g |

$3746.0 | 2023-09-17 | ||

| Enamine | EN300-1927393-0.05g |

2-(2-bromo-6-hydroxyphenoxy)acetic acid |

2228552-00-7 | 0.05g |

$732.0 | 2023-09-17 | ||

| Enamine | EN300-1927393-0.5g |

2-(2-bromo-6-hydroxyphenoxy)acetic acid |

2228552-00-7 | 0.5g |

$836.0 | 2023-09-17 | ||

| Enamine | EN300-1927393-5.0g |

2-(2-bromo-6-hydroxyphenoxy)acetic acid |

2228552-00-7 | 5g |

$2525.0 | 2023-05-31 | ||

| Enamine | EN300-1927393-1g |

2-(2-bromo-6-hydroxyphenoxy)acetic acid |

2228552-00-7 | 1g |

$871.0 | 2023-09-17 | ||

| Enamine | EN300-1927393-1.0g |

2-(2-bromo-6-hydroxyphenoxy)acetic acid |

2228552-00-7 | 1g |

$871.0 | 2023-05-31 | ||

| Enamine | EN300-1927393-10.0g |

2-(2-bromo-6-hydroxyphenoxy)acetic acid |

2228552-00-7 | 10g |

$3746.0 | 2023-05-31 | ||

| Enamine | EN300-1927393-0.1g |

2-(2-bromo-6-hydroxyphenoxy)acetic acid |

2228552-00-7 | 0.1g |

$767.0 | 2023-09-17 |

2-(2-bromo-6-hydroxyphenoxy)acetic acid 関連文献

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

2-(2-bromo-6-hydroxyphenoxy)acetic acidに関する追加情報

2-(2-Bromo-6-hydroxyphenoxy)acetic Acid (CAS No. 2228552-00-7): A Comprehensive Overview

In the realm of organic chemistry and pharmaceutical research, 2-(2-bromo-6-hydroxyphenoxy)acetic acid (CAS No. 2228552-00-7) has emerged as a compound of significant interest. This brominated phenolic derivative is widely studied for its potential applications in drug synthesis, agrochemicals, and material science. Its unique molecular structure, featuring a bromo substituent and a hydroxyl group, makes it a versatile intermediate for further chemical modifications.

The compound’s CAS number 2228552-00-7 is often searched by researchers seeking high-purity reagents for experimental purposes. Recent trends in green chemistry and sustainable synthesis have further highlighted the importance of such intermediates, as they can be used to develop environmentally friendly processes. Additionally, the rise of AI-driven drug discovery has increased demand for structurally diverse compounds like 2-(2-bromo-6-hydroxyphenoxy)acetic acid, which can serve as building blocks for novel therapeutics.

One of the key questions frequently asked by researchers is: *"What are the synthetic routes for 2-(2-bromo-6-hydroxyphenoxy)acetic acid?"* The compound can be synthesized through the bromination of 2,6-dihydroxyphenoxyacetic acid, followed by selective protection and deprotection steps. Another common inquiry revolves around its solubility and stability, which are critical for handling and storage in laboratory settings. The compound exhibits moderate solubility in polar organic solvents like DMSO and methanol, making it suitable for various reaction conditions.

In the context of pharmaceutical applications, 2-(2-bromo-6-hydroxyphenoxy)acetic acid has been explored as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and antioxidant agents. Its phenolic hydroxyl group contributes to its potential bioactivity, particularly in scavenging free radicals. This aligns with the growing consumer interest in natural antioxidants and functional food additives, where such compounds could play a role.

From an industrial perspective, the compound’s bromo-functionalized aromatic ring makes it valuable for polymer chemistry and coating materials. Recent advancements in biodegradable plastics have also spurred interest in brominated intermediates, as they can enhance material properties without compromising environmental safety. This ties into the broader discourse on circular economy and waste reduction, which are hot topics in both academic and industrial circles.

For those working in analytical chemistry, the characterization of 2-(2-bromo-6-hydroxyphenoxy)acetic acid typically involves techniques like NMR spectroscopy, HPLC, and mass spectrometry. These methods ensure the compound’s purity and confirm its structural integrity, which is essential for reproducible research. The compound’s UV absorption properties also make it a candidate for photochemical studies, another area gaining traction due to the development of light-activated therapies.

In summary, 2-(2-bromo-6-hydroxyphenoxy)acetic acid (CAS No. 2228552-00-7) is a multifaceted compound with broad applicability across scientific disciplines. Its relevance to drug development, material science, and green chemistry ensures its continued prominence in research. As the scientific community increasingly prioritizes sustainable innovation and precision medicine, compounds like this will remain at the forefront of discovery.

2228552-00-7 (2-(2-bromo-6-hydroxyphenoxy)acetic acid) 関連製品

- 185058-65-5(1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzodimidazol-2(3H)-one)

- 1209157-55-0(8-methoxy-2-oxo-N-1-(thiophen-2-yl)propan-2-yl-2H-chromene-3-carboxamide)

- 1361779-85-2(Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-4-acetate)

- 2228556-26-9(1-1-(3-fluoro-4-nitrophenyl)cyclopropylethan-1-ol)

- 2097924-33-7(N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}-2-oxo-2H-chromene-3-carboxamide)

- 1245648-36-5(7-Bromo-4-fluoroindoline-2,3-dione)

- 2228257-54-1(1-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol)

- 844694-85-5(Donepezil Benzyl Bromide (Donepezil Impurity))

- 1110953-84-8(2-(4-Morpholinyl)-2-oxo-1-phenylethyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate)

- 2098106-58-0(3-(Azetidin-3-ylthio)-2-methyl-1H-indole)